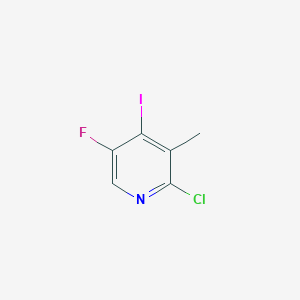

2-Chloro-5-fluoro-4-iodo-3-methylpyridine

Description

2-Chloro-5-fluoro-4-iodo-3-methylpyridine is a halogenated pyridine derivative featuring multiple substituents at positions 2 (Cl), 3 (CH₃), 4 (I), and 5 (F). This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing halogens (Cl, F, I) and the electron-donating methyl group. Its structural complexity makes it a candidate for targeted synthesis in drug discovery, particularly in kinase inhibitors or radiolabeled probes .

Propriétés

IUPAC Name |

2-chloro-5-fluoro-4-iodo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c1-3-5(9)4(8)2-10-6(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDAOXIUFDSTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1Cl)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654555 | |

| Record name | 2-Chloro-5-fluoro-4-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-50-2 | |

| Record name | 2-Chloro-5-fluoro-4-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-iodo-3-methylpyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the halogenation of 3-methylpyridine, followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process generally includes steps such as:

- Halogenation of 3-methylpyridine using chlorine gas.

- Fluorination using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound.

- Iodination using iodine or an iodine-containing reagent under controlled conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-5-fluoro-4-iodo-3-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride, potassium tert-butoxide, or organometallic reagents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

2-Chloro-5-fluoro-4-iodo-3-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a precursor for the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mécanisme D'action

The mechanism of action of 2-Chloro-5-fluoro-4-iodo-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Key Observations :

Physicochemical Properties

Notes:

- The methyl group in the target compound may reduce crystallinity compared to non-methylated analogs like 2-Chloro-5-iodopyridine .

Activité Biologique

2-Chloro-5-fluoro-4-iodo-3-methylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique halogenation pattern, which significantly influences its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in research and medicine.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Halogenated pyridines are known to participate in free radical reactions and nucleophilic substitutions, which can affect metabolic pathways. Specifically, this compound has been shown to interact with cytochrome P450 enzymes, influencing their catalytic functions and potentially altering drug metabolism.

Biochemical Pathways

The compound's ability to bind with specific enzymes allows it to modulate various biochemical processes. It has been reported to alter enzyme activity by either inhibiting or activating them, thereby affecting cellular signaling pathways and gene expression. This modulation can lead to significant changes in cellular responses, including growth, differentiation, and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its halogen substituents. These properties include absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest that the compound may exhibit favorable pharmacokinetic profiles, although further research is required to fully elucidate these characteristics.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. In vitro studies have shown that it exhibits activity against various pathogens, suggesting its potential as an antimicrobial agent. The compound's structure allows for effective binding to bacterial targets, enhancing its efficacy against certain strains .

Anticancer Potential

There is growing interest in the anticancer potential of this compound. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. Further studies are necessary to explore its efficacy against specific cancer types and understand the underlying mechanisms involved.

Study 1: Enzyme Inhibition

A study investigated the inhibition of cytochrome P450 enzymes by this compound. The results demonstrated significant inhibition of CYP1A2 activity, indicating potential implications for drug interactions and metabolism. The IC50 values were comparable to those of known inhibitors, suggesting that this compound could be a valuable tool for studying enzyme kinetics in pharmacological contexts.

Study 2: Antimicrobial Activity

In another study assessing the antimicrobial effects of various pyridine derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacterial strains. The zones of inhibition were measured against standard antibiotics, revealing competitive efficacy that warrants further exploration in clinical settings .

Data Summary

Q & A

Q. Q1. What are the key structural features of 2-chloro-5-fluoro-4-iodo-3-methylpyridine, and how do they influence its reactivity in substitution reactions?

Answer: The compound contains a pyridine ring substituted with chlorine (C2), fluorine (C5), iodine (C4), and a methyl group (C3). The electron-withdrawing halogen atoms (Cl, F, I) create regions of high electrophilicity, particularly at C4 (iodine) and C2 (chlorine), making these positions reactive toward nucleophilic aromatic substitution (NAS). The methyl group at C3 sterically hinders adjacent positions but stabilizes intermediates through hyperconjugation. Reactivity trends can be predicted using molecular orbital analysis and Hammett parameters .

Q. Q2. What are the recommended methods for synthesizing this compound, and how can yields be optimized?

Answer: A four-step synthesis is typical for halogenated pyridines:

N-Oxidation of 3-methylpyridine to form the N-oxide intermediate.

Chlorination using POCl₃ or PCl₅ to introduce Cl at C3.

Halogenation with iodine monochloride (ICl) for iodination at C4.

Fluorination via Balz-Schiemann reaction or direct electrophilic substitution.

Key optimizations include:

- Temperature control (<60°C during iodination to avoid side reactions).

- Use of anhydrous solvents (e.g., DMF) to enhance halogenation efficiency .

Q. Q3. How should researchers characterize the purity and identity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at δ ~2.5 ppm, aromatic protons influenced by halogen proximity).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion [M+H]⁺ at m/z 285.9 (calculated for C₆H₅ClFIN).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) to detect impurities (<2% area) .

Advanced Research Questions

Q. Q4. How does the iodine substituent at C4 affect regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what challenges arise in catalytic systems?

Answer: The C4-iodine atom facilitates oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄), enabling Suzuki-Miyaura coupling with aryl boronic acids. However:

- Steric hindrance from the methyl group at C3 slows transmetallation.

- Competing side reactions (e.g., dehalogenation at C2-Cl) may occur under basic conditions.

Mitigation strategies : - Use bulky ligands (XPhos) to enhance selectivity.

- Optimize base strength (K₂CO₃ vs. Cs₂CO₃) to minimize decomposition .

Q. Q5. What contradictions exist in reported stability data for halogenated pyridines under acidic/basic conditions, and how can experimental design address them?

Answer: Discrepancies arise from:

- Solvent effects : Stability in THF vs. DMSO varies due to solvent basicity.

- pH-dependent decomposition : Hydrolysis of C2-Cl occurs above pH 9, forming pyridone derivatives.

Experimental validation : - Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.

- Use isotopically labeled analogs (e.g., D₃-methyl) to track degradation pathways .

Q. Q6. How can computational methods (e.g., DFT) predict the compound’s reactivity in multi-component reactions?

Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Simulate transition states for NAS or SNAr reactions at C4-I or C2-Cl.

Case study : DFT predicts a 15 kcal/mol barrier for iodobenzene displacement in Ullmann coupling, aligning with experimental yields (~65%) .

Research Applications

Q. Q7. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?

Answer: The pyridine scaffold is a common pharmacophore in kinase inhibitors (e.g., JAK2, EGFR). The iodine at C4 allows late-stage functionalization via cross-coupling to introduce bioisosteres (e.g., aryl groups for hydrophobic pocket binding). Fluorine at C5 enhances metabolic stability by blocking cytochrome P450 oxidation .

Q. Q8. How can researchers resolve contradictory data on the compound’s fluorescence quenching properties?

Answer: Reported fluorescence behavior varies due to:

- Aggregation-induced quenching in polar solvents.

- Trace metal impurities affecting excited-state dynamics.

Resolution : - Purify via column chromatography (silica gel, hexane/EtOAc).

- Conduct time-resolved fluorescence spectroscopy to isolate quenching mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.